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molecular formula C7H3Cl2NO2 B1361049 2,6-Pyridinedicarbonyl dichloride CAS No. 3739-94-4

2,6-Pyridinedicarbonyl dichloride

Cat. No. B1361049
M. Wt: 204.01 g/mol
InChI Key: GWHOGODUVLQCEB-UHFFFAOYSA-N
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Patent
US04868271

Procedure details

N,N'-Bis-(4-phenoxyphenyl)-2,6-pyridine dicarboxamide was prepared from p-phenoxyaniline and 2,6-pyridine dicarboxylic acid dichloride. The amide (8.0248 g, 0.016 moles) was polymerized with isophthaloyl chloride (3.2484g, 0.016 moles) using the procedure of Example 27. The amounts of aluminum chloride, DMF and DCE used were 21.33 g (0.160 moles), 4.71 mL (0.061 mol)and 100 mL, respectively. The off-white fibrous polymer which was obtained had the repeat unit ##STR46##
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.016 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[O:1]([C:8]1[CH:14]=[CH:13][C:11]([NH2:12])=[CH:10][CH:9]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[N:15]1[C:20]([C:21](Cl)=[O:22])=[CH:19][CH:18]=[CH:17][C:16]=1[C:24](Cl)=[O:25].C(Cl)(=O)[C:28]1[CH:36]=[CH:35][CH:34]=[C:30](C(Cl)=O)[CH:29]=1.[Cl-].[Al+3].[Cl-].[Cl-]>ClCCCl.CN(C=O)C>[O:1]([C:8]1[CH:9]=[CH:10][C:11]([NH:12][C:24]([C:16]2[CH:17]=[CH:18][CH:19]=[C:20]([C:21]([NH:12][C:11]3[CH:13]=[CH:14][C:8]([O:1][C:28]4[CH:29]=[CH:30][CH:34]=[CH:35][CH:36]=4)=[CH:9][CH:10]=3)=[O:22])[N:15]=2)=[O:25])=[CH:13][CH:14]=1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:3.4.5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O(C1=CC=CC=C1)C1=CC=C(N)C=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=C(C=CC=C1C(=O)Cl)C(=O)Cl
Step Two
Name
Quantity
0.016 mol
Type
reactant
Smiles
C(C1=CC(C(=O)Cl)=CC=C1)(=O)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCCl
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The off-white fibrous polymer which was obtained

Outcomes

Product
Name
Type
product
Smiles
O(C1=CC=CC=C1)C1=CC=C(C=C1)NC(=O)C1=NC(=CC=C1)C(=O)NC1=CC=C(C=C1)OC1=CC=CC=C1
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.016 mol
AMOUNT: MASS 8.0248 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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